1,2-Epoxyhexane

Catalog No.
S571419
CAS No.
1436-34-6
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyhexane

CAS Number

1436-34-6

Product Name

1,2-Epoxyhexane

IUPAC Name

2-butyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N

SMILES

CCCCC1CO1

Synonyms

1,2-epoxyhexane

Canonical SMILES

CCCCC1CO1

Precursor for Polycarboxylic Acids:

1,2-Epoxyhexane serves as a key building block for the synthesis of various polycarboxylic acids, including adipic acid, sebacic acid, and dodecanedioic acid. These acids possess diverse applications in the production of polymers, plasticizers, and lubricants []. The epoxide ring in 1,2-epoxyhexane undergoes ring-opening reactions with various reagents like carboxylic acids, leading to the formation of the desired polycarboxylic acids [].

Synthesis of Functionalized Molecules:

The reactive nature of the epoxide group in 1,2-epoxyhexane enables its participation in various other synthetic transformations. Researchers utilize it as a starting material for the synthesis of numerous functionalized molecules, including alcohols, ethers, and amines. These reactions often involve the manipulation of the epoxide ring through ring-opening reactions with diverse nucleophiles [].

Research into Ring-Opening Reactions:

1,2-Epoxyhexane serves as a valuable model compound for studying the mechanisms and kinetics of ring-opening reactions. Its relatively simple structure allows researchers to gain fundamental insights into the factors influencing the reactivity of epoxides with different nucleophiles. This knowledge contributes to the development of efficient and selective methods for synthesizing various complex molecules [].

1,2-Epoxyhexane, also known as butyloxirane or 1-hexene oxide, is an organic compound belonging to the class of epoxides. Epoxides contain a three-membered ring consisting of one oxygen atom and two carbon atoms []. 1,2-Epoxyhexane is a colorless to light yellow liquid at room temperature [].

This compound is not naturally abundant and is typically synthesized for research purposes. Its significance lies in its reactivity as an epoxide, making it a versatile building block for organic synthesis [].


Molecular Structure Analysis

The key feature of 1,2-epoxyhexane is its three-membered epoxide ring. The oxygen atom is bonded to two carbon atoms within a six-carbon chain (hexane). This strained ring structure makes the molecule reactive, particularly towards ring-opening reactions []. Additionally, the presence of a primary alcohol functional group (-OH) is not present in 1,2-epoxyhexane, differentiating it from some other related epoxides.


Chemical Reactions Analysis

1,2-Epoxyhexane undergoes various chemical reactions due to its reactive epoxide ring. Here are some notable examples:

  • Ring-Opening Reactions

    1,2-Epoxyhexane reacts readily with nucleophiles, such as water or alcohols, to form glycols or ethers, respectively. This ring-opening can be acid or base-catalyzed [].

    • Reaction with water (acid-catalyzed):

      C6H12O (1,2-Epoxyhexane) + H2O -> C6H14O2 (1,2-Hexanediol) []

    • Reaction with methanol (acid-catalyzed):

      C6H12O (1,2-Epoxyhexane) + CH3OH -> CH3OCH2(CH2)4CH3 (1-methoxyhexane) []

  • Polymerization

    Under specific conditions, 1,2-epoxyhexane can undergo polymerization to form polyethers [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H12O []
  • Molecular Weight: 100.16 g/mol []
  • Physical State: Colorless to light yellow liquid []
  • Melting Point: Not reported
  • Boiling Point: 118-120 °C []
  • Flash Point: 15 °C []
  • Density: 0.83 g/mL []
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol []
  • Stability: Moisture sensitive []

1,2-Epoxyhexane is a flammable liquid with a low flash point, posing a fire hazard []. It is also considered a skin, eye, and respiratory irritant [].

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1,2-epoxyhexane before handling the compound. The SDS provides detailed information on its hazards, handling procedures, first-aid measures, and disposal methods [].

Please Note:

  • The information provided is based on scientific research and is not intended for practical use or experimentation.
  • Always refer to the SDS and relevant safety protocols when handling chemicals.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1436-34-6
104898-06-8

Wikipedia

Butyloxirane

Dates

Modify: 2023-08-15

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